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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

A detailed evaluation of the selectivity profile of AZ14145845 in comparison to other TAM
kinase inhibitors, providing essential data for researchers in oncology and immunology.

AZ14145845 is a potent, type 11/2 dual inhibitor of Mer and Ax| receptor tyrosine kinases
(RTKs), members of the TAM (Tyro3, Axl, Mer) family. These kinases are crucial regulators of
innate immunity and are implicated in the progression of various cancers, making them
attractive therapeutic targets. This guide provides a comparative analysis of the cross-reactivity
profile of AZ14145845 against other notable TAM kinase inhibitors: Bemcentinib (a selective
Axl inhibitor), Sitravatinib (a multi-kinase inhibitor targeting TAM kinases), and UNC2025 (a
dual Mer/FIt3 inhibitor).

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. The following table summarizes the inhibitory activity (IC50 values)
of AZ14145845 and its comparators against a panel of selected kinases. Lower IC50 values
indicate higher potency.
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Ki AZ14145845 Bemcentinib Sitravatinib UNC2025

inase
(IC50, nM) (IC50, nM) (IC50, nM) (IC50, nM)
Data not publicly

Mer ) >700 2 0.46
available
Data not publicly

AxI ) 14 1.5 1.65
available
Data not publicl Data not publicl

Tyro3 _ P y >1400 ] P y 5.83
available available
Data not publicl Data not publicl

Flt3 ] P Y ] P y 8 0.35
available available
Data not publicl Data not publicl Data not publicl

VEGFR2 _ P Y _ P Y 5 , P Y
available available available
Data not publicl Data not publicl

c-Met ) P Y ) P y 20 364
available available
Data not publicl Data not publicl

c-Kit P y P y 6 8.18
available available
Data not publicl Data not publicl Data not publicl

TrkA ) P y ) P y ] P y 1.67
available available available
Data not publicl Data not publicl Data not publicl

TrkC P y P y P Y 4.38

available

available

available

Note: While AZ14145845 is described as a potent dual Mer/Axl inhibitor, specific public domain
kinome scan data with IC50 values is not available. Bemcentinib is highly selective for Ax|, with

over 50-fold and 100-fold selectivity against Mer and Tyro3, respectively[1]. Sitravatinib is a

multi-targeted inhibitor with potent activity against Axl and Mer[2]. UNC2025 is a potent dual
inhibitor of Mer and FIt3, with greater than 45-fold selectivity for Mer over AxI[3][4].

Signaling Pathway and Experimental Workflow

To understand the context of AZ14145845's activity and how its cross-reactivity is assessed,

the following diagrams illustrate the TAM kinase signaling pathway and a typical experimental
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workflow for kinase inhibitor profiling.
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TAM Kinase Signaling Pathway
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Kinase Profiling Experimental Workflow

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using in vitro kinase
assays. A common high-throughput method is a competition binding assay, such as the

KINOMEscan™ platform.
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Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a test
compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to
the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag
conjugated to the kinase. A lower amount of bound kinase in the presence of the test
compound indicates stronger binding and higher potency.

Materials:

Test compound (e.g., AZ14145845) dissolved in DMSO.

A panel of purified, DNA-tagged human kinases.

Ligand-immobilized solid support (e.g., beads).

Assay buffer.

gPCR reagents.
Procedure:

e Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO
and serially diluted to create a range of concentrations for testing.

e Assay Reaction: The kinase, immobilized ligand, and test compound are combined in a
multi-well plate and incubated to allow binding to reach equilibrium.

e Washing: Unbound kinase is removed by washing the solid support.
e Quantification: The amount of kinase bound to the solid support is quantified by qPCR.

o Data Analysis: The percentage of kinase bound in the presence of the test compound is
compared to a DMSO control. For dose-response experiments, the data is fitted to a sigmoid
curve to determine the IC50 or Kd value.
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Data Interpretation: The resulting IC50 or Kd values across the kinase panel provide a
guantitative measure of the compound's potency and selectivity. A highly selective inhibitor will
show potent inhibition of its intended target(s) with significantly weaker activity against other
kinases.

Conclusion

AZ14145845 is a highly selective dual inhibitor of Mer and Axl kinases. Understanding its
cross-reactivity profile is essential for predicting its biological effects and potential therapeutic
applications. This guide provides a framework for comparing its selectivity to other TAM kinase
inhibitors, highlighting the importance of comprehensive kinase profiling in drug development.
The provided experimental protocol outlines a standard method for generating such data,
enabling researchers to conduct their own comparative studies. As more data on AZ14145845
becomes publicly available, a more detailed comparison of its kinome-wide selectivity will be
possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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